

Technical Guide: Toxicological Profile of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromopiperidin-1-yl)ethanone

Cat. No.: B1291871

[Get Quote](#)

Disclaimer: This document summarizes the currently available public information regarding the toxicology of **1-(4-Bromopiperidin-1-yl)ethanone** (CAS No. 1082915-85-2). It is intended for use by researchers, scientists, and drug development professionals. Notably, comprehensive toxicological studies, including quantitative data (e.g., LD50, NOAEL), for this specific compound are not available in the public domain. The information presented is primarily derived from Safety Data Sheets (SDS) provided by chemical suppliers, which are based on internal data or computational models. The experimental protocols described herein are representative examples of standardized methods used for hazard assessment and are not derived from studies conducted on this specific compound.

Chemical and Physical Properties

Property	Value	Source
CAS Number	1082915-85-2	[1] [2]
Molecular Formula	C ₇ H ₁₂ BrNO	[3]
Molecular Weight	206.08 g/mol	[3]
Appearance	Solid	[3]
Purity	Typically ≥95%	[2] [3]
Storage	Sealed in dry conditions, 2-8°C	[1]

Toxicological Data Summary

Publicly accessible, peer-reviewed toxicological studies detailing specific dose-response data for **1-(4-Bromopiperidin-1-yl)ethanone** are not available. The primary source of toxicological information is Safety Data Sheets, which provide hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2.1: GHS Hazard Classification

Hazard Class	Hazard Statement	GHS Category	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	Category 4	
Acute Aquatic Toxicity	H400: Very toxic to aquatic life	Category 1	
Chronic Aquatic Toxicity	H410: Very toxic to aquatic life with long lasting effects	Category 1	

Note: These classifications indicate potential hazards that would need to be confirmed through detailed experimental studies.

Representative Experimental Protocols

The following protocols are detailed methodologies for key experiments that would be required to formally assess the hazards identified in the GHS classification. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS. This method uses a stepwise procedure with a small number of animals.

Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level, or cessation of testing.

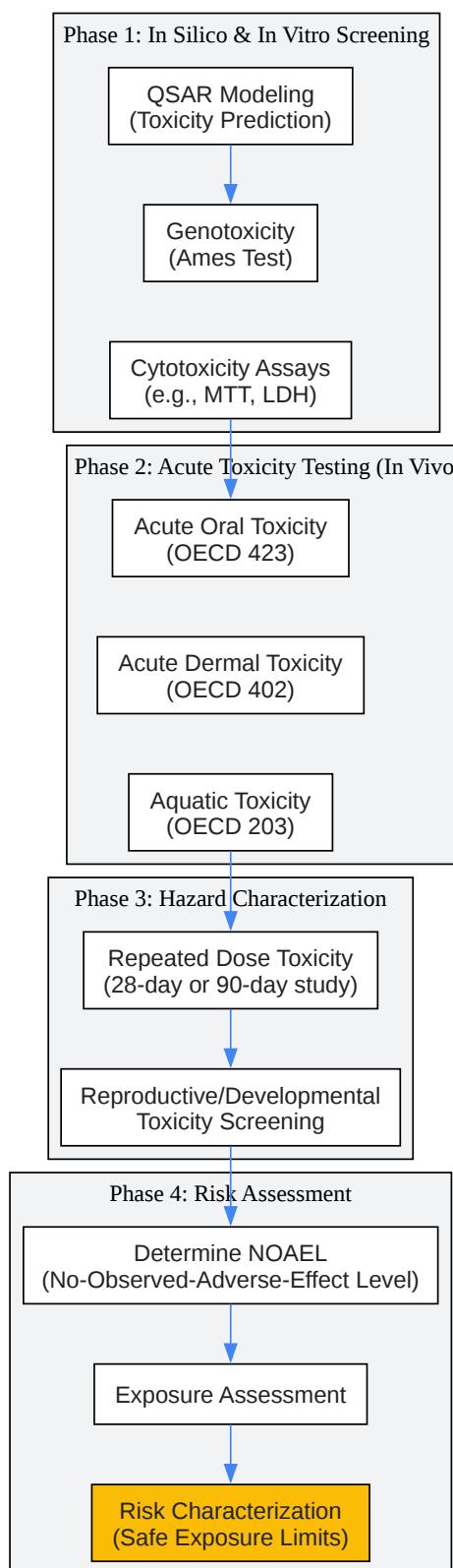
Methodology:

- **Test Animals:** Healthy, young adult rats of a standard laboratory strain are used. Females are typically preferred as they are often slightly more sensitive. Animals are acclimated to laboratory conditions for at least 5 days before the study.
- **Housing and Feeding:** Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum. Animals are fasted (food, but not water, withheld) for 3-4 hours before dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. The vehicle is typically water or another inert vehicle. Based on the "Harmful if swallowed" classification, starting doses of 300 mg/kg or 2000 mg/kg would be considered.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- **Data Analysis:** The outcome of the test is the classification of the substance into a GHS category based on the observed mortality at specific dose levels. For example, if mortality is observed at 300 mg/kg but not at a lower dose, the substance would be classified as Category 4.^[4]

Protocol: Acute Toxicity Test for Fish (OECD 203)

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period (typically 96 hours).

Principle: Groups of fish of a recommended species (e.g., Zebrafish or Rainbow trout) are exposed to the test substance at a range of concentrations in water for a 96-hour period.


Mortalities are recorded, and the LC50 is calculated.

Methodology:

- Test Organisms: Fish are selected from a single stock, free of disease, and acclimated to the test water quality and temperature for at least 12 days.
- Test Conditions:
 - Water: Dechlorinated tap water or reconstituted water with known chemical characteristics.
 - Temperature: Maintained constant within a range appropriate for the species (e.g., 21-25°C for Zebrafish).
 - Light: 12-16 hour photoperiod.
 - Aeration: Maintained to keep dissolved oxygen above 60% saturation.
- Procedure:
 - Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.
 - Definitive Test: At least five concentrations of the test substance, plus a control group, are used. At least seven fish are used per concentration.
 - Exposure: Fish are not fed during the 96-hour exposure period. The test solution is typically renewed every 24 hours (semi-static method) to maintain exposure concentrations.
- Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physical responses are also noted.
- Data Analysis: The cumulative mortality data at 96 hours is plotted against concentration, and the LC50 value is determined using appropriate statistical methods (e.g., probit analysis).

Logical and Experimental Workflows

Due to the absence of data on specific biological interactions or signaling pathways for **1-(4-Bromopiperidin-1-yl)ethanone**, a generalized workflow for the toxicological assessment of a novel chemical compound is presented below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1082915-85-2|1-(4-Bromopiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1082915-85-2 1-(4-bromopiperidin-1-yl)ethanone AKSci 5087AQ [aksci.com]
- 3. 1-(4-Bromo-piperidin-1-yl)-ethanone | CymitQuimica [cymitquimica.com]
- 4. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Toxicological Profile of 1-(4-Bromopiperidin-1-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291871#toxicological-data-for-1-4-bromopiperidin-1-yl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com